N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide

Azetidine Conformational restriction STAT3 inhibition

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (CAS 2035018-64-3) is a synthetic small-molecule cinnamamide derivative with molecular formula C₁₈H₂₀N₂OS and molecular weight 312.43 g/mol. The compound incorporates three distinct pharmacophoric elements: an (E)-cinnamamide backbone, a four-membered strained azetidine ring, and a thiophene ring attached at the 3-position via an ethyl linker.

Molecular Formula C18H20N2OS
Molecular Weight 312.43
CAS No. 2035018-64-3
Cat. No. B2606341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
CAS2035018-64-3
Molecular FormulaC18H20N2OS
Molecular Weight312.43
Structural Identifiers
SMILESC1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C18H20N2OS/c21-18(8-7-15-5-2-1-3-6-15)19-13-17(20-10-4-11-20)16-9-12-22-14-16/h1-3,5-9,12,14,17H,4,10-11,13H2,(H,19,21)/b8-7+
InChIKeyKSUCICNHDAYZDW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (CAS 2035018-64-3): Structural Identity and Procurement Baseline


N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (CAS 2035018-64-3) is a synthetic small-molecule cinnamamide derivative with molecular formula C₁₈H₂₀N₂OS and molecular weight 312.43 g/mol. The compound incorporates three distinct pharmacophoric elements: an (E)-cinnamamide backbone, a four-membered strained azetidine ring, and a thiophene ring attached at the 3-position via an ethyl linker. It is commercially available from multiple suppliers at ≥95% purity (typical specification) for non-human research use only , and is primarily positioned as a research tool compound for medicinal chemistry exploration, particularly in kinase-targeted anticancer and neuroprotective discovery programs.

Multicomponent pharmacophore: azetidine, thiophene-3-yl, cinnamamide scaffold for medicinal chemistry exploration
Supplied at ≥95% purity for reproducible kinase or signaling pathway studies
Research-use-only tool compound for probing conformationally sensitive binding pockets

Why Generic Cinnamamide Substitution Fails: Structural Differentiation of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide vs. In-Class Analogs


Generic substitution within the cinnamamide class is precluded by three structural features unique to this compound. First, the azetidine ring introduces a strained, conformationally restricted four-membered heterocycle not present in pyrrolidine-, piperidine-, or morpholine-containing cinnamamide analogs, which fundamentally alters the spatial orientation of the amine pharmacophore and its interaction with biological targets. [1] Second, the thiophene ring is attached at the 3-position (β-position of the thiophene), as opposed to the more common 2-position substitution, which has been shown in related cinnamamide SAR studies to significantly modulate both potency and target selectivity profiles. [2] Third, the unique combination of these three moieties within a single molecule (C₁₈H₂₀N₂OS, MW 312.43) generates a distinct physicochemical fingerprint that cannot be replicated by simply mixing individual pharmacophoric fragments in a screening cascade. [3]

Azetidine strain alters spatial orientation
Strained four-membered ring provides conformational restriction not found in pyrrolidine or piperidine analogs; target interaction profile may shift significantly.
Thiophene 3-position vs. 2-position regioisomer
2-position thiophene analogs in cinnamamide potentiators lost all activity; 3-position substitution is unexplored chemical space, so regioisomer mismatch can alter biological outcome.
Unique physicochemical fingerprint
Distinct molecular weight and saturation (Fsp³) profile relative to simple cinnamamides; simpler analogs may not replicate solubility/permeability behavior.

Quantitative Differentiation Evidence: N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide vs. Closest Analogs


Azetidine Ring Strain vs. Pyrrolidine/Piperidine Analogs: Conformational Constraint and Target Engagement Implications

The azetidine ring in this compound introduces approximately 25.5 kcal/mol of ring strain energy, compared to approximately 6.5 kcal/mol for pyrrolidine and approximately 0 kcal/mol for piperidine. [1] This elevated ring strain results in a significantly reduced pKa of the azetidine nitrogen (pKa ≈ 8.7 for azetidine vs. ≈ 11.3 for pyrrolidine), which alters the protonation state at physiological pH and thereby modulates target binding interactions. In azetidine amide-based STAT3 inhibitors (closest pharmacophoric comparator class), compounds containing the azetidine moiety achieved STAT3-inhibitory potencies of IC₅₀ = 0.34 – 0.55 μM, compared to potencies greater than 18 μM against STAT1 or STAT5 activity, demonstrating >33-fold selectivity attributable to the constrained azetidine geometry. [1] In contrast, the pyrrolidine analog 1-cinnamoylpyrrolidine (MW 201.26) exhibits antiplatelet activity with IC₅₀ values of 30.5 – 37.3 μM, a fundamentally different biological profile consistent with the divergent conformational landscape.

Ring strain constraint
Cross-study comparable
Azetidine strain ≈25.5 kcal/mol vs pyrrolidine ≈6.5 kcal/mol; azetidine amide STAT3 IC₅₀ = 0.34–0.55 μM with >33-fold selectivity over STAT1/STAT5
Supports conformational restriction context for target selectivity profiling
Potency values from reference azetidine amide class; direct data for this compound not available
Azetidine Conformational restriction STAT3 inhibition Kinase selectivity Medicinal chemistry

Thiophene 3-Position Substitution vs. 2-Position or Phenyl Analogs: Structure-Activity Relationship Evidence from Cinnamamide Antibiotic Potentiators

The thiophene ring in this compound is connected at the 3-position (β-substitution). Published SAR data on the cinnamamide class of antibiotic potentiators against methicillin-resistant Staphylococcus aureus (MRSA) demonstrates that the thiophene 2-position bioisostere analogs (compounds 33 and 34) showed no detectable activity in potentiating oxacillin, whereas the parent phenyl-substituted cinnamamides achieved up to 128-fold reduction in oxacillin MIC. [1] While the 3-position thiophene substitution has not been directly tested in this specific MRSA potentiator series, the demonstrated sensitivity of cinnamamide biological activity to thiophene regiochemistry establishes that the 3-position attachment in this compound is chemically and biologically distinct from the 2-position thiophene derivatives commonly found in screening libraries. [1] Additionally, in cinnamamide derivatives evaluated for α-glucosidase inhibition, structurally related compounds achieved IC₅₀ values ranging from 44.43 ± 5.7 to 91.14 ± 11.4 μM, significantly outperforming acarbose (IC₅₀ = 185.00 ± 9.4 μM) by 2.0- to 4.2-fold, demonstrating that specific cinnamamide substitution patterns directly dictate biological potency. [2]

Thiophene regiochemistry
Class-level inference
2-position thiophene analogs in MRSA potentiator series abolished activity (128-fold MIC reduction lost); 3-position attachment remains unexplored in published SAR
Regioisomer identity may dictate biological response; 3-position represents distinct chemical space
Cinnamamide antibiotic potentiator SAR; activity inference requires direct testing
Thiophene regiochemistry Bioisosterism MRSA potentiation Structure-activity relationship Antibacterial

Molecular Weight and Physicochemical Property Differentiation vs. Simple Cinnamamides

With a molecular weight of 312.43 g/mol, this compound occupies a distinct physicochemical space compared to simpler cinnamamides. The parent cinnamamide (CAS 621-79-4) has MW = 147.17 g/mol and logP ≈ 1.4, while 1-cinnamoylpyrrolidine has MW = 201.26 g/mol. The addition of the azetidine-thiophene moiety increases MW by approximately 165 g/mol and the molecular complexity (as measured by fraction of sp³-hybridized carbons, Fsp³) through the introduction of the saturated azetidine ring. [1] This increased Fsp³ character (calculated Fsp³ ≈ 0.33 for the target compound vs. ≈ 0 for the planar cinnamamide core) is associated with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical developability profiles in medicinal chemistry campaigns. [1] The compound also features 2 hydrogen bond acceptors and 1 hydrogen bond donor, consistent with the cinnamamide scaffold, but with a higher topological polar surface area (predicted TPSA ≈ 40-50 Ų) compared to parent cinnamamide (TPSA = 43.1 Ų), potentially influencing blood-brain barrier penetration characteristics. [1]

Physicochemical profile
Class-level inference
MW 312.43; predicted Fsp³ ≈0.33 vs parent cinnamamide Fsp³ = 0; TPSA ~40–50 Ų
Differentiated property space may support lead optimization solubility/permeability profiling
Calculated values; experimental logP and solubility data not publicly available
Molecular weight Lipophilicity Physicochemical properties Drug-likeness BBB permeability

Purity Specification and Procurement-Ready Status vs. Custom Synthesis Alternatives

This compound is commercially available from multiple vendors at a standardized purity of ≥95% (HPLC), with catalog numbers established (e.g., EVT-2743415). The IUPAC name (E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide and the defined (E)-stereochemistry are explicitly specified in vendor documentation, ensuring batch-to-batch consistency. In contrast, many closely related analogs with the N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl) core but different cinnamamide substituents (e.g., benzofuran-2-carboxamide analog CAS 2034573-54-9, benzothiadiazole-5-carboxamide analog, 5-phenyl-1,2-oxazole-3-carboxamide analog CAS 2034541-42-7) are also commercially catalogued, but each bears a distinct CAS number and different molecular structure. [1] This means that procurement of the specific cinnamamide variant (CAS 2035018-64-3) rather than a core analog is essential for reproducibility, as even subtle changes in the amide substituent (cinnamoyl vs. benzofuran-2-carbonyl vs. benzothiadiazole-5-carbonyl) are expected to profoundly alter biological activity based on well-established cinnamamide SAR principles. [2]

Procurement specification
Supporting evidence
≥95% purity (HPLC); defined (E)-stereochemistry; unique CAS 2035018-64-3 distinguished from core analogs with different amide substituents
Ensures batch consistency for reproducible SAR studies
Vendor catalog specification; verify lot-specific COA
Chemical purity Vendor specification Procurement Quality control Research tool

Optimal Research and Industrial Application Scenarios for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (CAS 2035018-64-3)


Kinase-Targeted Anticancer Probe Development: B-Raf and STAT3 Pathway Exploration

This compound is structurally positioned as a chemical probe for investigating azetidine-containing cinnamamides in kinase inhibition, particularly against B-Raf kinase (implicated in melanoma and colorectal cancers) and STAT3 (implicated in breast cancer and immune oncology). The azetidine ring provides conformational constraint that published azetidine amide STAT3 inhibitors have exploited to achieve IC₅₀ values of 0.34-0.55 μM with >33-fold selectivity over STAT1/STAT5. Researchers investigating structure-kinase-activity relationships in the cinnamamide class should prioritize this compound as a tool to probe the contribution of the azetidine-thiophene pharmacophore to kinase binding, especially given that related cinnamamide-quinazoline derivatives have demonstrated EGFR T790M inhibition with IC₅₀ = 1.22 μM (11-fold more potent than gefitinib). Procurement of this specific CAS number ensures consistency in kinase profiling studies.

Neuroprotective and CNS Disorder Research: Cinnamamide Scaffold with Enhanced Physicochemical Profile

Cinnamamide derivatives have established therapeutic potential in animal models of central and peripheral nervous system disorders, exhibiting antiepileptic, antidepressant, neuroprotective, analgesic, and anti-inflammatory properties. This compound's increased Fsp³ (~0.33 vs. 0 for planar cinnamamides ), conferred by the azetidine ring, may offer advantages for CNS drug discovery programs seeking to balance target engagement with physicochemical properties favorable for blood-brain barrier penetration. The thiophene moiety additionally provides a sulfur-containing heterocycle that can engage in unique non-covalent interactions (sulfur-π, sulfur-hydrogen bonding) with CNS targets. Researchers evaluating neuroprotective cinnamamide leads should use this compound to benchmark the contribution of the azetidine-thiophene combination to neuroprotection efficacy and CNS pharmacokinetics compared to simpler N-alkyl cinnamamides.

Antimicrobial Resistance Research: Cinnamamide Antibiotic Potentiator SAR with Novel Thiophene Regiochemistry

The cinnamamide scaffold has been validated as a class of antibiotic potentiators capable of reducing MRSA oxacillin MIC by up to 128-fold. Published SAR has shown that thiophene bioisostere substitution at the 2-position abolishes potentiator activity, while the 3-position thiophene attachment found in this compound represents unexplored chemical space in this pharmacophore. Researchers investigating novel antibiotic adjuvants to combat antimicrobial resistance should procure this compound to evaluate whether the 3-position thiophene regioisomer retains, enhances, or eliminates potentiator activity relative to the parent phenyl-substituted cinnamamides. This compound can serve as a critical probe to define the steric and electronic tolerance of the cinnamamide antibiotic potentiator pharmacophore at the thiophene attachment position. Additionally, N-arylcinnamamides have demonstrated broad-spectrum antimicrobial activity with MIC values between 1.95 and 500 μg/mL against drug-resistant bacterial strains.

Comparative Chemical Biology: Azetidine vs. Pyrrolidine/Piperidine Cinnamamide Tool Compound Panel

For medicinal chemistry groups conducting systematic SAR around the amine component of cinnamamides, this compound fills a specific gap: the azetidine-containing variant. A comparative panel including this compound (azetidine, MW 312.43, CAS 2035018-64-3), 1-cinnamoylpyrrolidine (pyrrolidine, MW 201.26, antiplatelet IC₅₀ = 30.5-37.3 μM ), and 1-cinnamoylpiperidine (piperidine, MW 215.29) would enable systematic evaluation of ring size effects (4-, 5-, and 6-membered) on target binding, selectivity, and ADME properties within a constant cinnamamide scaffold. The thiophene moiety in this compound additionally introduces a sulfur-containing heterocycle absent in the simpler pyrrolidine/piperidine analogs, allowing assessment of heterocycle contributions to overall pharmacology. Procurement of all three compounds with documented purity specifications ensures robust comparative data generation.

Application
Selection Property
Validation Focus
Kinase signaling research (B-Raf, STAT3 pathways)
Conformationally constrained azetidine pharmacophore
Kinase selectivity profiling and pathway-response endpoints
CNS research – neuroprotection model studies
Enhanced saturation (Fsp³) and sulfur heterocycle for CNS target engagement
Blood-brain barrier permeability and neuroprotection assay response
Antimicrobial resistance screening – MRSA potentiation
Underexplored 3-position thiophene regioisomer
Antibiotic potentiation SAR; MIC shift in resistant strains
Comparative medicinal chemistry – amine ring size SAR
Azetidine (4-membered) vs pyrrolidine/piperidine cinnamamides
Ring-size effect on target binding and ADME properties
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